(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
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Overview
Description
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a cyclopropane ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and reactivity, influencing the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- (1S,2S)-1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- (1S,2S)-1-(4-Fluorophenyl)-2-ethylcyclopropan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-6-10(7,12)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-,10-;/m0./s1 |
InChI Key |
YEJFWMARYUZSOH-YUWZRIFDSA-N |
Isomeric SMILES |
C[C@H]1C[C@]1(C2=CC=C(C=C2)F)N.Cl |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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